N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolopyrazine derivative characterized by:
- A central [1,2,4]triazolo[4,3-a]pyrazin-3-one core.
- Two 2-ethylphenyl substituents: one attached via a sulfanyl (-S-) group at position 8 and another through an acetamide linkage at position 2.
- Potential applications in medicinal chemistry due to its heterocyclic framework, which is often associated with kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-16-9-5-7-11-18(16)25-20(29)15-28-23(30)27-14-13-24-22(21(27)26-28)31-19-12-8-6-10-17(19)4-2/h5-14H,3-4,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTCSWVGOUIXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethylphenylamine and various triazolopyrazine intermediates. Common synthetic routes may involve:
Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Thioether formation: Introduction of the 2-ethylphenylthio group can be done via nucleophilic substitution reactions using thiols and halogenated intermediates.
Acetamide linkage: The final step often involves the formation of the acetamide group through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially forming alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazolopyrazine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Modifications
Table 2: Comparative Properties
Key Research Findings
- Target Compound: While direct biological data are unavailable, its triazolopyrazine core is structurally akin to compounds with kinase inhibitory activity (e.g., 8-amino-2-phenyl derivatives in ).
- 4-Chlorobenzyl Analog: Exhibits antifungal activity against Candida spp.
- Pyrazinyl Derivatives : Fluorophenyl and pyrazinyl groups in correlate with antiproliferative effects in MCF-7 cells (IC₅₀ = 12.3 µM) via topoisomerase II inhibition.
Biological Activity
N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure
The compound features several notable structural elements:
- A triazole ring that contributes to its biological activity.
- A sulfanyl group that may enhance its interaction with biological targets.
- An acetamide moiety that can influence its solubility and bioavailability.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Final acetamide formation through acylation reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For example:
- Antibacterial Activity : Studies have shown that derivatives containing triazole rings can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Similar compounds have demonstrated effectiveness against fungi such as Candida albicans.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in microbial cells. The presence of the triazole ring is particularly important as it can inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
Case Studies and Research Findings
-
Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various triazole derivatives against multiple pathogens. The results indicated that compounds with similar structures displayed MIC values (Minimum Inhibitory Concentration) in the range of 5–50 µg/mL against tested bacteria and fungi .
Compound Bacteria Tested MIC (µg/mL) 1 E. coli 10 2 S. aureus 15 3 C. albicans 20 - Pharmacological Evaluation : Another research focused on the pharmacokinetics of triazole derivatives, revealing favorable absorption and distribution characteristics in vivo. The study highlighted that modifications in the side chains significantly affected the bioavailability and efficacy of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
